2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide
Overview
Description
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide involves multiple steps. One common method starts with the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction is typically carried out in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 2-alkylthio-substituted derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Medicine: Potential antitumor agent, showing activity against certain cancer cell lines.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: Shares a similar spiro structure and exhibits comparable biological activities.
2-alkylthio-substituted 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones: These derivatives are formed through substitution reactions and have shown moderate antibacterial activity.
Uniqueness
What sets 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanylacetamide apart is its unique combination of a spiro structure with a sulfanylacetamide group. This combination contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c27-21(30)17-32-25-28-23-20-12-6-5-11-19(20)15-26(13-7-2-8-14-26)22(23)24(31)29(25)16-18-9-3-1-4-10-18/h1,3-6,9-12H,2,7-8,13-17H2,(H2,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLBGSWGJIPWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC(=O)N)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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